N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Description

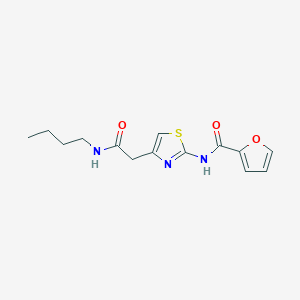

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[2-(butylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-2-3-6-15-12(18)8-10-9-21-14(16-10)17-13(19)11-5-4-7-20-11/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMLMCNMDDEOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring.

-

Attachment of the Butylamino Group: : The butylamino group can be introduced via nucleophilic substitution reactions. For instance, the thiazole intermediate can be reacted with butylamine in the presence of a suitable base to form the butylamino derivative.

-

Formation of the Furan Ring: : The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds. This step often involves the use of acidic catalysts to facilitate the cyclization process.

-

Coupling of the Thiazole and Furan Rings: : The final step involves the coupling of the thiazole and furan rings. This can be achieved through various methods, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

-

Reduction: : Reduction reactions can be performed on the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the butylamino group. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, which can be categorized as follows:

- Antimicrobial Activity : Thiazole derivatives, including this compound, have shown promising antibacterial and antifungal properties. Recent studies indicate that compounds with thiazole moieties demonstrate significant inhibition against various microbial strains, suggesting their potential as antimicrobial agents .

- Anti-inflammatory Effects : Research has demonstrated that thiazole derivatives possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .

- Anticancer Activity : The compound has been investigated for its potential in cancer therapy. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways associated with growth and survival .

Case Studies

Several studies have documented the applications of this compound in clinical and preclinical settings:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide exhibited significant antibacterial effects, thus supporting its use as a lead compound for developing new antibiotics .

- Cancer Treatment : In vitro studies demonstrated that the compound could significantly reduce cell viability in various cancer cell lines, including breast and colon cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .

- Inflammation Models : Animal models of inflammation showed that administration of the compound resulted in reduced swelling and pain, indicating its potential for treating conditions like arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The butylamino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The furan ring can participate in π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The butyl side chain in the target may enhance membrane permeability compared to bulkier (tert-butyl) or polar (methoxybenzyl) groups .

- Thermal Stability : Higher melting points in compounds 9–13 correlate with crystalline packing influenced by halogen substituents, a property the target may lack due to its flexible chain .

Table 1: Key Structural and Physical Properties

Biological Activity

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, also known by its CAS number 923695-29-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 307.37 g/mol |

| Molecular Formula | C15H18N4O3S |

| LogP | 4.9815 |

| Polar Surface Area | 65.327 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 2 |

These properties suggest a moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Research indicates that N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide exhibits antitumor activity. Preliminary studies suggest that it induces apoptosis in cancer cells by arresting the cell cycle at the S phase, thereby inhibiting cell proliferation. Specifically, studies on HepG2 cells have shown that treatment with this compound increases the percentage of cells in the S phase significantly compared to control groups .

The compound's mechanism appears to involve the modulation of mitochondrial pathways, as evidenced by the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), alongside activation of caspase-3, which is critical for apoptosis .

Antitumor Activity

A series of studies have evaluated the cytotoxic effects of N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide against various cancer cell lines. The following table summarizes key findings from these studies:

These results indicate that the compound possesses significant anticancer properties across different cell lines.

Other Biological Activities

In addition to its antitumor effects, there is emerging evidence that compounds with similar structures exhibit antibacterial and antifungal activities. For instance, derivatives of thiazole and furan have been shown to inhibit various bacterial strains and fungi, suggesting potential broader applications in infectious disease treatment.

Case Studies

- HepG2 Cell Study : A study demonstrated that N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide induced apoptosis in HepG2 cells through mitochondrial pathways. The treatment led to a concentration-dependent increase in Bax expression and a decrease in Bcl-2 levels, confirming its role in promoting apoptosis .

- MCF7 Cell Study : Another investigation reported that this compound inhibited proliferation in MCF7 breast cancer cells with an IC50 value of 7.5 µM. The study suggested that this effect was mediated through caspase activation, indicating a similar apoptotic mechanism as observed in HepG2 cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via coupling reactions between substituted thiazole intermediates and furan-2-carboxamide derivatives. Key steps include:

- Acylation : React a thiazole-2-amine intermediate with butyl isocyanate to introduce the N-butylamide moiety .

- Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) in DMF or THF to link the thiazole core to furan-2-carboxylic acid .

- Purification : Recrystallize from ethanol or DMF/water mixtures to achieve >95% purity, monitored by HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for the thiazole (δ 7.2–7.5 ppm), furan (δ 6.2–6.3 ppm), and butylamide (δ 1.2–1.4 ppm) groups .

- LC-MS : Confirm molecular weight (expected [M+H]+ ~350–400 Da) and detect impurities .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodology :

- In vitro antiproliferative assays : Use MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Anti-HIV screening : Evaluate inhibition of HIV-1 reverse transcriptase or protease activity in enzymatic assays .

Advanced Research Questions

Q. What strategies are effective for structural optimization to enhance bioactivity?

- Methodology :

- SAR studies : Modify the butyl group (e.g., cyclization to cyclohexyl or elongation to pentyl) to alter lipophilicity and binding affinity .

- Heterocycle substitution : Replace the furan with pyridine or benzothiazole to improve metabolic stability, guided by docking studies .

- Prodrug design : Introduce ester or phosphate groups at the carboxamide to enhance solubility .

Q. How can contradictions in biological data (e.g., variable IC50 values across studies) be resolved?

- Methodology :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .

- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm on-target effects .

Q. What computational tools are suitable for predicting binding modes and off-target risks?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like DNA polymerase or kinases .

- Pharmacophore mapping : Align structural features (e.g., hydrogen bond donors in the thiazole ring) with known inhibitors .

- ADMET prediction : Apply SwissADME or ProTox-II to assess toxicity and pharmacokinetics .

Q. How can crystallographic data inform structural analysis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.